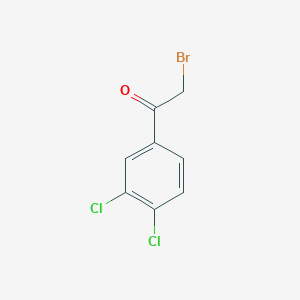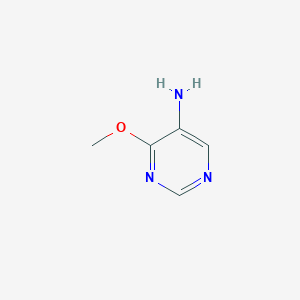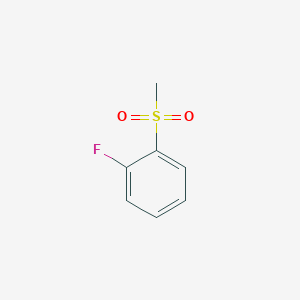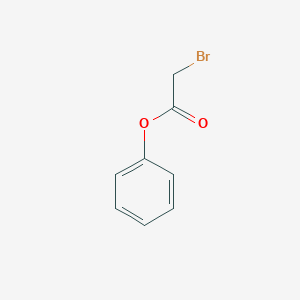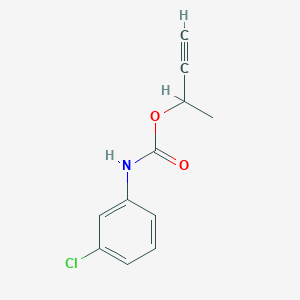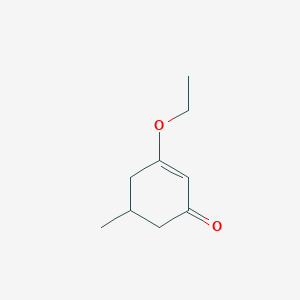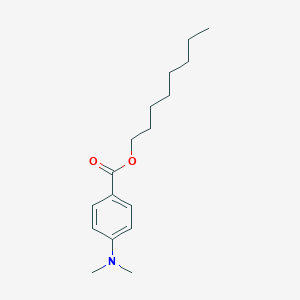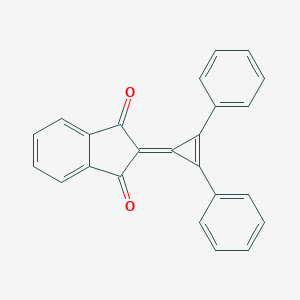
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)-, also known as DCPI, is a synthetic compound that belongs to the class of cyclopropenes. It has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The precise mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- is not fully understood. However, it is believed to act by binding to specific receptors in the body and modulating their activity. This results in a range of physiological and biochemical effects.
生化和生理效应
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been found to exhibit a range of interesting biochemical and physiological effects. Some of these effects include:
1. Anti-inflammatory activity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been found to exhibit anti-inflammatory activity, making it useful in the treatment of various inflammatory conditions.
2. Antioxidant activity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been found to exhibit antioxidant activity, making it useful in the prevention and treatment of oxidative stress-related diseases.
3. Anticancer activity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been found to exhibit anticancer activity, making it a potential candidate for the development of new cancer therapies.
实验室实验的优点和局限性
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. High purity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- can be synthesized in high purity and yield, making it suitable for use in lab experiments.
2. Unique properties: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- exhibits a range of unique properties that make it suitable for use in various applications.
3. Low toxicity: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has low toxicity, making it safe for use in lab experiments.
Some of the limitations of using 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- in lab experiments include:
1. Cost: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- can be expensive to synthesize, making it less accessible for some researchers.
2. Limited availability: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- may not be readily available in some regions, making it difficult for researchers to obtain.
3. Lack of information: There may be limited information available on the properties and potential applications of 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)-, making it difficult for researchers to fully understand its potential uses.
未来方向
There are several future directions for research on 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)-. Some of these include:
1. Development of new drugs: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has shown potential as a candidate for the development of new drugs. Further research is needed to fully understand its potential in this area.
2. Development of new materials: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has unique properties that make it suitable for use in the development of new materials. Further research is needed to explore its potential in this area.
3. Exploration of its mechanism of action: Further research is needed to fully understand the mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- and how it interacts with specific receptors in the body.
Conclusion:
In conclusion, 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- is a synthetic compound that has shown potential for use in various fields of scientific research. It exhibits a range of interesting properties and has been found to have several potential applications. Further research is needed to fully understand its potential uses and to explore new directions for research.
合成方法
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- can be synthesized through a multi-step process that involves the reaction of 2,3-diphenylcyclopropene with maleic anhydride in the presence of a catalyst. The resulting product is then subjected to further reactions to yield 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- in high purity and yield.
科学研究应用
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a range of interesting properties that make it suitable for use in several applications. Some of the research areas where 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been studied include:
1. Organic synthesis: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been used as a reagent in organic synthesis reactions to produce a range of novel compounds.
2. Medicinal chemistry: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been studied for its potential use in the development of new drugs due to its unique properties.
3. Polymer science: 1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- has been used as a monomer in the synthesis of novel polymers with unique properties.
属性
CAS 编号 |
19164-54-6 |
|---|---|
产品名称 |
1H-Indene-1,3(2H)-dione, 2-(2,3-diphenyl-2-cyclopropen-1-ylidene)- |
分子式 |
C24H14O2 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-(2,3-diphenylcycloprop-2-en-1-ylidene)indene-1,3-dione |
InChI |
InChI=1S/C24H14O2/c25-23-17-13-7-8-14-18(17)24(26)22(23)21-19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14H |
InChI 键 |
MQUKJLWFTUGGNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C2=C3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
同义词 |
2-(2,3-Diphenyl-2-cyclopropen-1-ylidene)-1H-indene-1,3(2H)-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



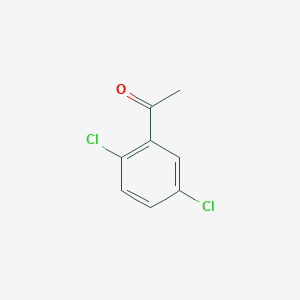
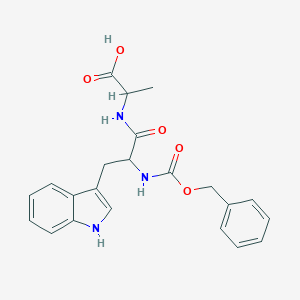
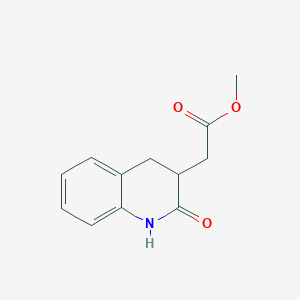
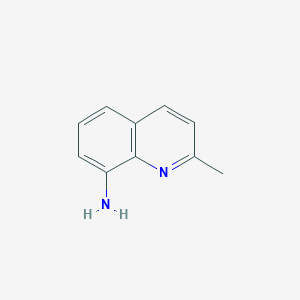
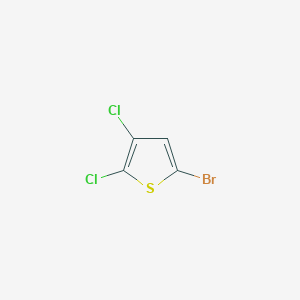

![(3R,4S)-1-Benzoyl-4-phenyl-3-[(triethylsilyl)oxy]-2-azetidinone](/img/structure/B105185.png)
